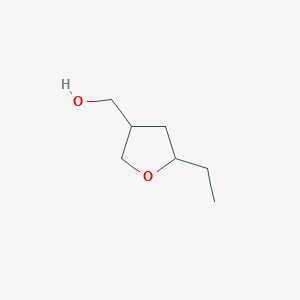
lithium;1-prop-2-enylinden-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1-prop-2-enylinden-1-ide is a chemical compound that belongs to the class of organolithium reagents These compounds are known for their reactivity and are widely used in organic synthesis The structure of this compound consists of a lithium cation and a 1-prop-2-enylinden-1-ide anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-prop-2-enylinden-1-ide typically involves the reaction of 1-prop-2-enylindene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as crystallization or distillation may be employed to isolate the compound from any by-products or impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1-prop-2-enylinden-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and other electrophiles. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or diethyl ether, which help stabilize the reactive intermediates.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can produce a wide range of organic compounds with new functional groups.
Wissenschaftliche Forschungsanwendungen
Lithium;1-prop-2-enylinden-1-ide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to form carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.
Industry: Used in the production of fine chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of lithium;1-prop-2-enylinden-1-ide involves the formation of highly reactive intermediates that can undergo various chemical transformations. The lithium cation acts as a strong base, abstracting protons from substrates and facilitating nucleophilic attacks on electrophiles. This reactivity allows the compound to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lithium;1-prop-2-enylinden-1-ide include other organolithium reagents such as:
- n-Butyllithium
- Methyllithium
- Phenyllithium
Uniqueness
What sets this compound apart from other organolithium reagents is its unique structure, which includes an indene moiety. This structure imparts specific reactivity and selectivity in chemical reactions, making it particularly useful in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
243647-53-2 |
|---|---|
Molekularformel |
C12H11Li |
Molekulargewicht |
162.2 g/mol |
IUPAC-Name |
lithium;1-prop-2-enylinden-1-ide |
InChI |
InChI=1S/C12H11.Li/c1-2-5-10-8-9-11-6-3-4-7-12(10)11;/h2-4,6-9H,1,5H2;/q-1;+1 |
InChI-Schlüssel |
NLTWHASHIXHXRV-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C=CC[C-]1C=CC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


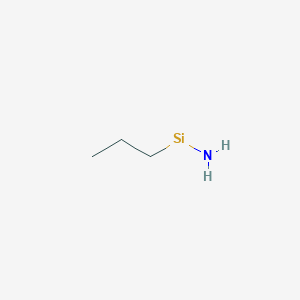
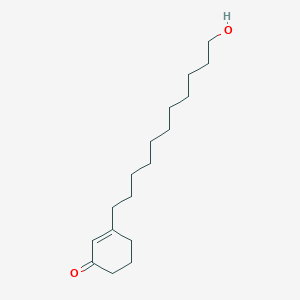
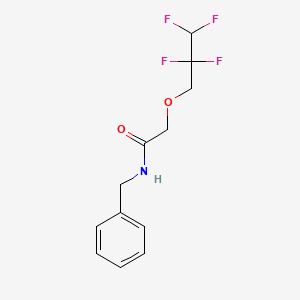
![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)

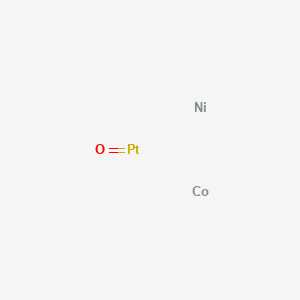
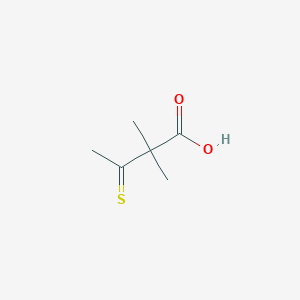
![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
![1-[(But-3-yn-1-yl)oxy]-4-methylbenzene](/img/structure/B14244350.png)
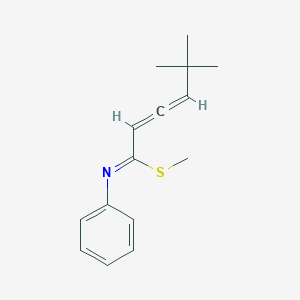
![2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene](/img/structure/B14244372.png)
![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)

